1-(4-chlorophenyl)-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Description
1-(4-chlorophenyl)-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H10ClF3N4O3 and its molecular weight is 434.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structural elements similar to the queried chemical have been synthesized and characterized, emphasizing the versatility of pyridazinone and oxadiazole scaffolds. For instance, Mahmoud et al. (2012) describe the synthesis of phthalazinone derivatives, including pyridazine-1,4-dione derivatives, highlighting the chemical reactivity and potential for diverse applications of these compounds (Mahmoud, Wael S. I. Abou-Elmagd, Derbala, & Mohamed H. Hekal, 2012).
Biological Activities
Several studies have investigated the biological activities of compounds containing pyridazinone, oxadiazole, and related structures, suggesting potential applications in medicine and pharmacology. Kamble et al. (2015) synthesized pyridazinone derivatives and evaluated them as anticancer, antiangiogenic, and antioxidant agents, showing significant biological activities (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015). Similarly, Zhang et al. (2005) identified oxadiazole derivatives as novel apoptosis inducers with potential as anticancer agents (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of compounds with structural similarities to the queried chemical are also notable. El-Azab et al. (2018) investigated oxadiazole and pyrazine derivatives for their anti-tubercular activity and found promising results, indicating the potential of these compounds in combating tuberculosis (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N4O3/c20-12-3-5-13(6-4-12)27-10-9-15(28)16(25-27)18-24-17(26-30-18)11-1-7-14(8-2-11)29-19(21,22)23/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGVFVSALDDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one |
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